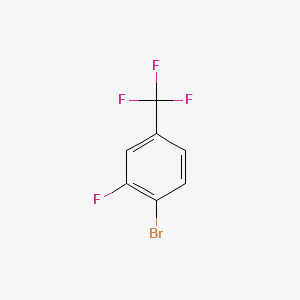
4-Bromo-3-fluorobenzotrifluoride
Cat. No. B1329863
M. Wt: 243 g/mol
InChI Key: XCTQZIUCYJVRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08648208B2
Procedure details


The titled compound was prepared from 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (200 mg, 0.823 mmol) and valeraldehyde (0.05 mL, 0.8 mmol) in a procedure similar to that of Example 9 (1) as a pale yellow oil (114 mg, yield 97%).


[Compound]
Name
Example 9 ( 1 )
Quantity
114 mg
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[F:12].[CH:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]>>[F:12][C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[C:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)C(F)(F)F)F
|
|
Name
|
|
|
Quantity
|
0.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)=O
|
[Compound]
|
Name
|
Example 9 ( 1 )
|
|
Quantity
|
114 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)C(F)(F)F)C(CCCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
